molecular formula C14H20N4O B7462475 N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B7462475
M. Wt: 260.33 g/mol
InChI Key: FIBNJJMYTYBOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide, commonly known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction.

Mechanism of Action

MP-10 is a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. When MP-10 binds to the μ-opioid receptor, it activates a signaling cascade that leads to the inhibition of pain signals and the release of dopamine, which is associated with reward and pleasure.
Biochemical and Physiological Effects
MP-10 has been shown to have analgesic effects in animal models of pain, and it may have potential as a treatment for chronic pain. It has also been shown to have less potential for abuse than other opioids, which may make it a safer option for pain management. MP-10 has also been studied for its potential use in addiction research, as it may have less potential for abuse than other opioids.

Advantages and Limitations for Lab Experiments

One advantage of using MP-10 in lab experiments is its selective agonism of the μ-opioid receptor, which allows for more targeted research on the effects of this receptor. However, one limitation is that MP-10 is a synthetic compound, which may limit its applicability to natural systems.

Future Directions

There are several potential future directions for research on MP-10. One area of interest is the potential use of MP-10 as a treatment for chronic pain. Another area of interest is the potential use of MP-10 in addiction research, particularly in the development of safer opioid medications. Additionally, further research could be conducted on the biochemical and physiological effects of MP-10, as well as its potential limitations and drawbacks for scientific research.

Synthesis Methods

The synthesis of MP-10 involves several steps, including the condensation of 2,6-dimethylpyrazine with ethyl acetoacetate, followed by the reaction of the resulting product with methylamine and isopropyl bromide. The final step involves the reaction of the resulting product with 4-cyanopyridine to yield MP-10.

Scientific Research Applications

MP-10 has been studied for its potential use in scientific research, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of pain, and it may have potential as a treatment for chronic pain. MP-10 has also been studied for its potential use in addiction research, as it may have less potential for abuse than other opioids.

properties

IUPAC Name

N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-8(2)12-6-10(14(19)15-5)11-7-16-18(9(3)4)13(11)17-12/h6-9H,1-5H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBNJJMYTYBOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diisopropyl-N-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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